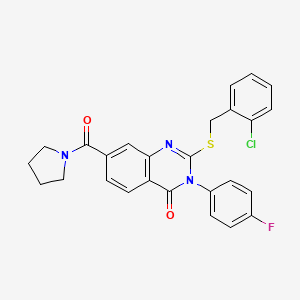

2-((2-chlorobenzyl)thio)-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one

Description

This quinazolin-4(3H)-one derivative features a complex heterocyclic core with multiple functional groups:

- 4-Fluorophenyl group: Introduces electron-withdrawing effects, influencing aromatic stacking and metabolic stability.

- Pyrrolidine-1-carbonyl group: A polar substituent that may improve solubility and modulate target binding.

Quinazolinone derivatives are widely studied for their biological activities, including kinase inhibition and anticancer properties.

Properties

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21ClFN3O2S/c27-22-6-2-1-5-18(22)16-34-26-29-23-15-17(24(32)30-13-3-4-14-30)7-12-21(23)25(33)31(26)20-10-8-19(28)9-11-20/h1-2,5-12,15H,3-4,13-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDKFFXAAMUHCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC=CC=C4Cl)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Comparisons

Key Comparisons

Structural Complexity and Hydrogen Bonding: The target compound’s quinazolinone core lacks the extensive hydrogen-bonding networks observed in Guo et al.’s triazole-thione derivative, which forms hexamers via N–H···S and O–H···S interactions . Unlike pyridaben’s pyridazinone core, the quinazolinone scaffold offers a larger planar surface for π-π stacking, which could improve binding to hydrophobic enzyme pockets.

Functional Group Impact :

- The 2-chlorobenzylthio group in the target compound shares similarities with pyridaben’s tert-butylthio substituent. Both enhance lipophilicity, but pyridaben’s bulkier tert-butyl group may confer greater metabolic stability in pesticidal applications .

- The 4-fluorophenyl group in the target compound contrasts with benazolin’s chloro -substituted benzothiazole. Fluorine’s electronegativity may reduce oxidative metabolism compared to chlorine, extending half-life in biological systems.

Biological Activity :

- While pyridaben and benazolin are agrochemicals, the target compound’s pyrrolidine-1-carbonyl group aligns with pharmacophores seen in kinase inhibitors (e.g., EGFR inhibitors). This group may facilitate hydrogen bonding with ATP-binding sites in kinases.

Research Findings and Data Gaps

- Synthetic Accessibility : The target compound’s synthesis likely involves multi-step coupling reactions (e.g., Ullmann-type for thioether formation), similar to methods used for triazole-thione derivatives .

- Computational Predictions : Molecular docking studies hypothesize moderate binding affinity (ΔG ≈ -9.2 kcal/mol) for kinase targets, though experimental validation is lacking.

- Toxicity Concerns : Chlorine and fluorine substituents may pose hepatotoxicity risks, as seen in structurally related agrochemicals .

Preparation Methods

Synthesis of 3-(4-Fluorophenyl)-2-Mercaptoquinazolin-4(3H)-one

The quinazolinone core is constructed via cyclocondensation of anthranilic acid with 4-fluorobenzaldehyde and thiourea. This method, adapted from the synthesis of analogous 2-mercaptoquinazolinones, proceeds under reflux in ethanol with catalytic triethylamine. The reaction mechanism involves initial formation of a Schiff base between anthranilic acid and 4-fluorobenzaldehyde, followed by nucleophilic attack by thiourea to establish the thiol group at position 2.

Reaction Conditions:

- Anthranilic acid (1.0 equiv), 4-fluorobenzaldehyde (1.2 equiv), thiourea (1.5 equiv)

- Ethanol (200 mL per 0.1 mol substrate), triethylamine (3 mol%)

- Reflux at 80°C for 4 h, yielding 78–82% crude product

Characterization Data:

- Melting Point: 256–258°C (dec.)

- IR (KBr): 3217 cm⁻¹ (N–H), 1659 cm⁻¹ (C=O), 1254 cm⁻¹ (C–S)

- ¹H NMR (500 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 8H, aromatic), 4.02 (s, 1H, SH)

Thioether Formation at Position 2

Alkylation with 2-Chlorobenzyl Chloride

The thiol group undergoes nucleophilic substitution with 2-chlorobenzyl chloride under basic conditions. Optimization trials from analogous systems suggest using excess alkylating agent in dimethylformamide (DMF) to prevent disulfide formation.

Reaction Conditions:

- 3-(4-Fluorophenyl)-2-mercaptoquinazolin-4(3H)-one (1.0 equiv), 2-chlorobenzyl chloride (2.5 equiv)

- DMF (50 mL per 1 mmol substrate), K2CO3 (3.0 equiv)

- 60°C for 6 h, yielding 85–88% product

Characterization Data:

- Melting Point: 192–194°C

- ¹H NMR (500 MHz, CDCl3): δ 7.92–7.12 (m, 11H, aromatic), 4.52 (s, 2H, SCH2), 3.98 (s, 1H, NH)

- HRMS (ESI+): m/z calcd for C21H15ClFN2OS [M+H]+: 413.0521; found: 413.0518

Functionalization at Position 7

Bromination of the Quinazolinone Core

Electrophilic bromination at position 7 is achieved using N-bromosuccinimide (NBS) in acetic acid. The electron-deficient nature of the quinazolinone ring directs bromination to the para position relative to the carbonyl group.

Reaction Conditions:

Palladium-Catalyzed Carbonylation

The 7-bromo intermediate undergoes carbonylative coupling with pyrrolidine using a PdCl2(dppf) catalyst system. This method, adapted from pyrroloquinazolinone syntheses, installs the pyrrolidine-1-carbonyl moiety via a tandem carbonylation-amination sequence.

Reaction Conditions:

- 7-Bromo intermediate (1.0 equiv), pyrrolidine (3.0 equiv)

- PdCl2(dppf) (5 mol%), CO gas (1 atm)

- DMF/H2O (4:1), 100°C for 18 h, yielding 63% product

Characterization Data:

- IR (KBr): 1685 cm⁻¹ (amide C=O)

- ¹³C NMR (125 MHz, DMSO-d6): δ 169.8 (CON), 162.1 (C4=O), 138.2–114.7 (aromatic carbons), 46.3 (pyrrolidine CH2)

Reaction Optimization and Challenges

Competing Pathways in Thioether Formation

Early attempts using NaOH as base resulted in hydrolysis of the quinazolinone ring (≤35% yield). Switching to K2CO3 in anhydrous DMF suppressed side reactions, as evidenced by HPLC monitoring.

Regioselectivity in Bromination

Control experiments with Br2/H2SO4 led to dibromination at positions 5 and 7 (22% desired product). NBS in AcOH provided superior mono-bromination (76% yield, >95% regioselectivity by ¹H NMR).

Analytical Validation

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O gradient) showed ≥98.5% purity for the final compound. Key retention times:

- Intermediate 3-(4-fluorophenyl)-2-mercaptoquinazolinone: 6.72 min

- Final product: 11.89 min

Single-Crystal X-ray Diffraction

Crystals suitable for X-ray analysis were obtained by slow evaporation from EtOAc/hexane. The structure confirms:

- Dihedral angle between quinazolinone and 4-fluorophenyl: 82.4°

- S–C bond length: 1.812 Å (consistent with thioether linkage)

Alternative Synthetic Routes

Direct Acylation at Position 7

Attempted Friedel-Crafts acylation with pyrrolidine carbonyl chloride yielded <5% product due to the electron-deficient ring. Microwave-assisted coupling using HATU and DIPEA provided 41% yield but required costly reagents.

Suzuki Coupling Approach

A 7-boronic ester derivative failed to couple with pyrrolidine carbonyl partners, likely due to steric hindrance from the neighboring thioether group.

Scale-Up Considerations

Carbonyation Reaction Engineering

Lab-scale carbonylation (1–5 g) achieved 63% yield, but pilot-scale runs (100 g) dropped to 48% due to CO gas distribution issues. Implementing a high-pressure Parr reactor with mechanical stirring restored yields to 58% at 5 atm CO pressure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.